molecular formula C6H7N5O B098649 Adenine, N-hydroxy-N-methyl- CAS No. 19152-70-6

Adenine, N-hydroxy-N-methyl-

Cat. No. B098649
CAS RN: 19152-70-6
M. Wt: 165.15 g/mol
InChI Key: GNFKHGVHRNLVGU-UHFFFAOYSA-N
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Description

Adenine, N-hydroxy-N-methyl-, also known as N6-hydroxymethyladenine or 6-Hydroxymethyladenine (6-HMA), is a modified nucleobase found in the DNA of certain organisms. It is formed by the oxidation of N6-methyladenine (6-MA) by reactive oxygen species (ROS) and is considered a DNA damage product. In recent years, 6-HMA has gained attention due to its potential as a biomarker for oxidative stress and its role in epigenetic regulation.

Mechanism Of Action

The exact mechanism of action of 6-HMA is not fully understood, but it is believed to act as a DNA demethylating agent. It has been shown to induce DNA damage and activate DNA repair pathways, leading to changes in gene expression and epigenetic modifications. Additionally, 6-HMA has been found to inhibit the activity of DNA methyltransferases (DNMTs), enzymes responsible for DNA methylation, which can result in changes in gene expression.

Biochemical And Physiological Effects

6-HMA has been shown to have various biochemical and physiological effects on cells and organisms. It has been found to induce oxidative stress, which can lead to DNA damage and cell death. Additionally, 6-HMA has been shown to alter gene expression and epigenetic modifications, which can have downstream effects on cell function and physiology.

Advantages And Limitations For Lab Experiments

One advantage of using 6-HMA in lab experiments is its ability to induce DNA damage and alter gene expression, which can be useful for studying various biological processes. However, 6-HMA is a relatively unstable molecule and can degrade over time, which can affect the reproducibility of experiments. Additionally, the synthesis of 6-HMA can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 6-HMA. One area of interest is its role in epigenetic regulation and DNA methylation. Further studies are needed to elucidate the exact mechanism of action of 6-HMA and its effects on gene expression and epigenetic modifications. Additionally, 6-HMA has potential as a biomarker for oxidative stress and could be used in diagnostic and prognostic applications. Finally, the development of novel therapeutic agents targeting 6-HMA could have implications for cancer therapy.

Synthesis Methods

6-HMA can be synthesized by the oxidative demethylation of 6-MA using Fenton's reagent, which is a mixture of hydrogen peroxide and ferrous ions. The reaction yields 6-HMA and formaldehyde as a byproduct. The purity of the synthesized 6-HMA can be confirmed by high-performance liquid chromatography (HPLC) analysis.

Scientific Research Applications

6-HMA has been studied extensively in the field of epigenetics, where it has been shown to play a role in DNA methylation and gene expression. It has also been identified as a potential biomarker for oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Furthermore, 6-HMA has been investigated as a possible target for cancer therapy due to its ability to induce DNA damage and apoptosis in cancer cells.

properties

CAS RN

19152-70-6

Product Name

Adenine, N-hydroxy-N-methyl-

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

N-methyl-N-(7H-purin-6-yl)hydroxylamine

InChI

InChI=1S/C6H7N5O/c1-11(12)6-4-5(8-2-7-4)9-3-10-6/h2-3,12H,1H3,(H,7,8,9,10)

InChI Key

GNFKHGVHRNLVGU-UHFFFAOYSA-N

SMILES

CN(C1=NC=NC2=C1NC=N2)O

Canonical SMILES

CN(C1=NC=NC2=C1NC=N2)O

Other CAS RN

19152-70-6

synonyms

N-methyl-N-(7H-purin-6-yl)hydroxylamine

Origin of Product

United States

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